5alpha-Pregnane-3,6,20-trione
Description
Structure
3D Structure
Properties
CAS No. |
1923-27-9 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(5S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,20+,21+/m0/s1 |
InChI Key |
MRURHGKZPVRRKA-UBYIZVQESA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Enzymology and Molecular Mechanisms of 5α Pregnane 3,6,20 Trione Metabolism
Steroid 5α-Reductase (SRD5A) Activity in Pregnane (B1235032) Metabolism
The initial and rate-limiting step in the formation of 5α-reduced pregnanes from their Δ4-3-keto precursors is catalyzed by steroid 5α-reductase (SRD5A). nih.gov This enzyme is crucial in the metabolic cascade that can lead to the formation of various bioactive and inactive pregnane derivatives.
Two primary isoenzymes of 5α-reductase, SRD5A1 and SRD5A2, have been identified and are encoded by the SRD5A1 and SRD5A2 genes, respectively. nih.govwikipedia.org While both enzymes catalyze the reduction of the C4-C5 double bond of 3-oxo-Δ4 steroids, they exhibit different biochemical properties and tissue distribution. nih.gov
SRD5A1 has a broader pH optimum (6.0-9.0) and is found in various tissues, including the liver and skin. nih.govwikipedia.org
SRD5A2 has a more acidic pH optimum (around 5.5) and is predominantly expressed in androgen-dependent tissues like the prostate. nih.gov
In the context of pregnane metabolism, both SRD5A1 and SRD5A2 can convert progesterone (B1679170) to 5α-dihydroprogesterone (5α-DHP). bioscientifica.comresearchgate.net Studies have shown that in breast cancer cells, the expression of both SRD5A1 and SRD5A2 is significantly elevated compared to normal breast tissue, leading to an increased rate of conversion of progesterone to 5α-pregnanes. nih.govnih.gov Specifically, SRD5A1 is thought to be a key player in the conversion of androstenedione (B190577) to 5α-androstanedione, a step in an alternative pathway to DHT synthesis that bypasses testosterone (B1683101). wikipedia.org
The activity of SRD5A isoenzymes can be modulated by various endogenous and synthetic steroids. A number of pregnane derivatives have been synthesized and investigated as potential inhibitors of 5α-reductase. researchgate.netresearchgate.netresearchgate.net For instance, certain 3-substituted pregna-4,16-diene-6,20-dione derivatives have shown inhibitory effects on 5α-reductase activity. researchgate.net The presence of a 4,6-diene-3,20-dione moiety appears to enhance the inhibitory effect. nih.gov
Research has identified several pregnane derivatives with significant inhibitory activity against SRD5A2. For example, derivatives with IC50 values in the nanomolar range have been reported. researchgate.net The inhibition of 5α-reductase by these derivatives can alter the metabolic profile of pregnanes, potentially reducing the formation of 5α-reduced metabolites. bioscientifica.com
Table 1: Examples of Pregnane Derivatives as SRD5A Inhibitors
| Compound | Target Isozyme | Reported Activity |
| Derivative 1f | SRD5A2 | IC50 = 21.8 nM researchgate.net |
| Derivative 2b | SRD5A2 | IC50 = 20 nM researchgate.net |
| Derivative 3d | SRD5A2 | IC50 = 15 nM researchgate.net |
| Finasteride | SRD5A2 | Potent inhibitor nih.govmdpi.commdpi.com |
| Dutasteride | SRD5A1 & SRD5A2 | Dual inhibitor nih.govbioscientifica.com |
This table is for illustrative purposes and includes data from various studies on pregnane derivative inhibition of 5α-reductase.
Hydroxysteroid Dehydrogenases (HSDs) and Aldo-Keto Reductases (AKRs)
Following 5α-reduction, pregnane steroids undergo further metabolism by HSDs and AKRs. These enzymes are responsible for the interconversion of keto and hydroxyl groups at various positions on the steroid nucleus, leading to a diverse array of metabolites.
The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzymes are crucial for the biosynthesis of all classes of steroid hormones, including progesterone. nih.govwikipedia.orgtaylorandfrancis.com They catalyze the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. nih.govwikipedia.org In humans, two main isoenzymes, HSD3B1 and HSD3B2, encoded by the HSD3B1 and HSD3B2 genes, respectively, have been characterized. nih.govwikipedia.org
HSD3B1 is the predominant form in the placenta and peripheral tissues. wikipedia.org
HSD3B2 is the primary isoenzyme in the adrenal glands and gonads. wikipedia.org
These enzymes are essential for converting pregnenolone (B344588) to progesterone. nih.govtaylorandfrancis.comoup.com The tissue-specific expression of these isoenzymes allows for differential regulation of steroidogenesis. nih.gov
The 6α-hydroxylation of saturated pregnane steroids is another important metabolic pathway. oup.com A specific saturated steroid 6α-hydroxylase, distinct from the cytochrome P450 enzyme that acts on Δ4-3-ketosteroids, is responsible for this reaction in extrahepatic tissues. oup.comoup.com This enzyme metabolizes 5α-pregnanolones, such as 5α-pregnan-3α-ol-20-one and 5α-pregnan-3β-ol-20-one, into their 6α-hydroxylated derivatives. oup.comoup.com This hydroxylation is considered a key step in the inactivation of these bioactive 5α-reduced pregnanes. oup.com
Studies using human breast cancer cells have shown that this 6α-hydroxylase activity is localized in the microsomes and can be supported by both NADH and NADPH. oup.comoup.com The enzyme shows a preference for 5α-pregnan-3β-ol-20-one and 5α-pregnan-3α-ol-20-one as substrates. oup.com
The aldo-keto reductase family 1, subfamily C (AKR1C) enzymes, including AKR1C1, AKR1C2, and AKR1C4, play a significant role as 3-ketosteroid reductases. nih.govnih.govfrontiersin.org They catalyze the NADPH-dependent reduction of the 3-oxo group of 5α-pregnanes, stereospecifically favoring the formation of 3α-hydroxy steroids. nih.gov
AKR1C1, AKR1C2, and AKR1C4 all exhibit high catalytic efficiencies for the reduction of 5α-dihydroprogesterone (5α-DHP). nih.gov
AKR1C1 preferentially forms 20α-hydroxy-5α-pregnane-3-one. nih.gov
AKR1C2 preferentially catalyzes the formation of 3α-hydroxy-5α-pregnane-20-one. frontiersin.org
AKR1C4 , which is mainly expressed in the liver, efficiently reduces 5α-pregnane-3,20-dione to allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one). nih.govfrontiersin.org
These enzymes are crucial in controlling the levels of active neurosteroids and can influence cellular processes like proliferation. nih.govfrontiersin.org The differential expression and substrate preferences of AKR1C enzymes contribute to the diverse metabolic fates of pregnane steroids in various tissues. nih.govnih.gov
Table 2: Substrate Preferences of AKR1C Enzymes in Pregnane Metabolism
| Enzyme | Primary Substrate | Major Product(s) |
| AKR1C1 | 5α-DHP | 20α-hydroxy-5α-pregnane-3-one nih.gov |
| AKR1C2 | 5α-DHP | 3α-hydroxy-5α-pregnane-20-one frontiersin.org |
| AKR1C4 | 5α-pregnane-3,20-dione | Allopregnanolone nih.govfrontiersin.org |
This table summarizes the primary roles of different AKR1C enzymes in the metabolism of 5α-reduced pregnanes.
List of Compound Names
HSD17B10 (3-hydroxyacyl-CoA dehydrogenase type-2) Activity on Pregnane Steroids
Hydroxysteroid (17β) dehydrogenase 10 (HSD17B10), also known as 3-hydroxyacyl-CoA dehydrogenase type-2, is a multifunctional mitochondrial enzyme encoded by the HSD17B10 gene. wikipedia.orgnih.gov While it plays a role in the metabolism of fatty acids and amino acids, it is also significantly involved in the metabolism of steroids, including pregnanes. genecards.orgnih.gov
HSD17B10 primarily functions as an oxidoreductase. wikipedia.org In the context of steroid metabolism, it catalyzes the oxidation of hydroxyl groups at various positions on the steroid nucleus, converting hydroxysteroids into their corresponding ketosteroids. genecards.orgnih.gov This enzyme exhibits activity towards 3α-, 17β-, and 20β-hydroxysteroids. genecards.orgnih.gov For instance, HSD17B10 is known to inactivate the neurosteroid allopregnanolone (5α-pregnan-3α-ol-20-one) by oxidizing its 3α-hydroxyl group. nih.govmedlineplus.gov
Given that 5α-pregnane-3,6,20-trione possesses ketone groups at positions C3, C6, and C20, HSD17B10 does not directly metabolize this trione (B1666649). Instead, its activity is directed at the reduced, hydroxyl-containing precursors or metabolites of 5α-pregnane-3,6,20-trione. The enzyme would catalyze the oxidation of a hydroxyl group back to a ketone, a reaction that requires the cofactor NAD+. wikipedia.org For example, if 5α-pregnane-3,6,20-trione were to be reduced at the C3 position to form 3α-hydroxy-5α-pregnane-6,20-dione, HSD17B10 could potentially catalyze the reverse oxidative reaction.
| Substrate | Reaction Catalyzed by HSD17B10 | Effect | Reference |
|---|---|---|---|
| Allopregnanolone (5α-pregnan-3α-ol-20-one) | Oxidation of the 3α-hydroxyl group | Inactivation of the neurosteroid | medlineplus.gov, nih.gov |
| Allotetrahydrodeoxycorticosterone | Oxidation (Inactivation) | Regulation of neurosteroid activity | medlineplus.gov |
| General 3α-hydroxysteroids | Oxidation of the 3α-hydroxyl group | Conversion to 3-ketosteroids | genecards.org, nih.gov |
| General 20β-hydroxysteroids | Oxidation of the 20β-hydroxyl group | Conversion to 20-ketosteroids | genecards.org |
Molecular Interactions within Cellular Environments
The biotransformation of 5α-pregnane-3,6,20-trione is governed by fundamental principles of enzyme kinetics, stereospecificity, and cofactor availability within the specific cellular compartments where these reactions occur.
Enzyme-Substrate Kinetics and Stereospecificity of Biotransformation
The formation and metabolism of 5α-pregnane-3,6,20-trione are characterized by a high degree of stereospecificity. The initial step in its synthesis from progesterone involves the enzyme 5α-reductase, which stereospecifically reduces the double bond between C4 and C5, resulting in the 5α-configuration. researchgate.net Subsequent enzymatic modifications are also highly specific. For example, the biotransformation of progesterone by the thermophilic bacterium Geobacillus kaustophilus yields 5α-pregnane-3,6,20-trione, indicating stereospecific oxygenation at the C6 position. researchgate.net
The enzymes responsible for these transformations exhibit specific substrate affinities and reaction rates, which can be described by kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). While specific kinetic data for every enzyme in the 5α-pregnane-3,6,20-trione pathway is not fully elucidated, related reactions provide insight. For instance, a study on a saturated steroid 6α-hydroxylase acting on the related substrate 5α-pregnan-3β-ol-20-one determined an apparent Km of approximately 3.5 μmol/L and a Vmax of about 150 pmol/mg protein·min, suggesting a high affinity of the enzyme for 5α-reduced pregnane steroids. oup.com
The metabolism of progesterone can diverge, with tumorous breast tissue showing elevated 5α-reductase activity, leading to higher levels of 5α-pregnanes, including 5α-pregnane-3,20-dione (a direct precursor to 5α-pregnane-3,6,20-trione). researchgate.net This highlights how changes in enzyme expression can shift metabolic pathways towards the production of specific steroid metabolites.
Cofactor Dependencies in Enzymatic Reactions (e.g., NADPH, NAD+, NADH)
The enzymatic reactions involved in the metabolism of 5α-pregnane-3,6,20-trione and its precursors are critically dependent on the presence of specific cofactors, which act as electron donors or acceptors. The directionality of these reactions—whether oxidative or reductive—is often determined by the cellular ratio of reduced to oxidized cofactors (NADPH/NADP+ and NADH/NAD+). nih.gov
Oxidative Reactions : The conversion of a hydroxyl group to a ketone, a reaction catalyzed by dehydrogenases like HSD17B10, is an oxidation that requires an oxidized cofactor to accept electrons. The primary cofactor for such reactions is typically NAD+ . wikipedia.org
Reductive Reactions : The conversion of a ketone to a hydroxyl group is a reduction that requires an electron donor. The cofactors for these reactions are generally NADPH or NADH . nih.govuniprot.org For example, aldo-keto reductases (AKRs), a superfamily of HSDs, utilize NADPH to reduce ketosteroids. hmdb.ca The choice between NADPH and NADH can be enzyme-specific. Some enzymes have a strong preference for one over the other, while others can utilize both. For example, a saturated steroid 6α-hydroxylase was found to use NADH and NADPH with equal effectiveness. oup.com
The availability of these cofactors is linked to major metabolic pathways within the cell. NADPH, essential for reductive biosynthesis, is primarily generated by the pentose (B10789219) phosphate (B84403) pathway and by enzymes such as NADP-linked malic enzyme and isocitrate dehydrogenase. researchgate.net The balance and availability of these cofactors are thus key regulatory points in steroid metabolism. nih.gov
| Enzyme/Enzyme Class | Reaction Type | Typical Substrate Class | Required Cofactor | Reference |
|---|---|---|---|---|
| 5α-Reductase (SRD5A) | Reduction | Δ4-3-ketosteroids (e.g., Progesterone) | NADPH | nih.gov |
| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation | Hydroxysteroids | NAD+ | wikipedia.org |
| Hydroxysteroid Dehydrogenases (HSDs) / Aldo-Keto Reductases (AKRs) | Reduction | Ketosteroids | NADPH, NADH | nih.gov, hmdb.ca, uniprot.org |
| HSD17B10 | Oxidation | 3α-, 17β-, 20β-hydroxysteroids | NAD+ | nih.gov, wikipedia.org |
| Cytochrome P450 (CYP) Enzymes | Hydroxylation | Steroids | NADPH | nih.gov |
| Saturated Steroid 6α-hydroxylase | Hydroxylation | 5α-reduced pregnanes | NADPH or NADH | oup.com |
Biological Functions and Roles of 5α Pregnane 3,6,20 Trione and Key Metabolites in Vitro and Animal Models
Role in Cellular Proliferation and Adhesion
Research into the metabolites of progesterone (B1679170) has uncovered contrasting effects on breast cancer cell behavior. Specifically, the 5α-pregnane and 4-pregnene derivatives of progesterone appear to have opposing roles in the regulation of cell proliferation and adhesion.
Effects of 5α-Pregnane-3,20-dione on Breast Cancer Cell Proliferation and Detachment in vitro
The progesterone metabolite, 5α-pregnane-3,20-dione (5αP), has been shown to possess mitogenic (promoting cell division) and metastatic (promoting cell detachment) properties in breast cell lines. nih.gov In vitro studies using various breast cancer cell lines, including MCF-7, MCF-10A, and ZR-75-1, have demonstrated that 5αP significantly stimulates proliferation. nih.gov
Furthermore, 5αP has been observed to decrease cell anchorage. nih.gov In studies with MCF-7 cells, treatment with 5αP at concentrations of 30 nM or higher led to a significant decrease in the number of cells attached to the substrate. nih.gov Conversely, concentrations of 40 nM or greater of 5αP resulted in a significant increase in the number of cells that detached from the substrate after partial trypsin exposure. nih.gov These findings suggest that 5αP may contribute to the progression of breast cancer by both increasing the rate of cell division and reducing cell adhesion, which is a critical step in metastasis. nih.govresearchgate.net The mitogenic and metastatic activities of 5αP are linked to specific, high-affinity receptors located in the plasma membranes of tumorigenic MCF-7 cells. nih.gov
Interactive Data Table: Effects of 5α-Pregnane-3,20-dione on Breast Cancer Cells
Below is a summary of the observed effects of 5α-Pregnane-3,20-dione on breast cancer cell lines in vitro.
| Cell Line(s) | Effect | Concentration | Citation |
| MCF-7, MCF-10A, ZR-75-1 | Stimulates proliferation | Not specified | nih.gov |
| MCF-7 | Decreases cell attachment | ≥30 nM | nih.gov |
| MCF-7 | Increases cell detachment | ≥40 nM | nih.gov |
Comparative Analysis of 5α-Pregnane vs. 4-Pregnene Metabolites in Cell Growth Regulation
A comparative analysis of progesterone metabolites reveals a stark contrast between the effects of 5α-pregnanes and 4-pregnenes on breast cell growth. nih.govresearchgate.net While 5α-pregnane-3,20-dione (5αP) stimulates cell proliferation, 4-pregnene metabolites, such as 3α-hydroxy-4-pregnen-20-one (3αHP), have been shown to inhibit it. nih.gov
Studies on MCF-7 and MCF-10A cell lines have shown that each of the 4-pregnenes isolated from breast tissue suppresses cell proliferation, whereas their respective 5α-reduced counterparts stimulate it. nih.gov This opposing action is also seen in cell adhesion, where 3αHP increases the number of attached cells and decreases the number of detached cells, directly contrasting with the effects of 5αP. nih.gov
The metabolic balance between these two classes of progesterone metabolites may be a crucial factor in breast cancer development. researchgate.net Tumorous breast tissue has been found to have elevated 5α-reductase activity, leading to significantly higher levels of 5α-pregnanes, particularly 5αP. nih.govresearchgate.net Conversely, non-tumorous breast tissue tends to produce more 4-pregnenes, like 3αHP. nih.govresearchgate.net This shift in the 5α-pregnane to 4-pregnene ratio in tumorous tissue could foster a microenvironment that promotes increased cell proliferation and detachment, thereby contributing to tumorigenesis. nih.govresearchgate.net
Interactive Data Table: Comparative Effects of Progesterone Metabolites
This table provides a comparative overview of the effects of 5α-Pregnane and 4-Pregnene metabolites on breast cancer cells.
| Metabolite Class | Representative Compound | Effect on Proliferation | Effect on Adhesion | Citation |
| 5α-Pregnane | 5α-Pregnane-3,20-dione (5αP) | Stimulates | Decreases | nih.govresearchgate.net |
| 4-Pregnene | 3α-hydroxy-4-pregnen-20-one (3αHP) | Inhibits | Increases | nih.gov |
Neurobiological Implications
The influence of pregnane (B1235032) steroids extends into the central nervous system, where they are recognized for their roles as neurosteroids, modulating neuronal function through various mechanisms.
Characterization as an Endogenous Neurosteroid or Related Compound
5α-Pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP), is an endogenous neurosteroid synthesized from progesterone. chemicalbook.com It also serves as an intermediate in the biosynthesis of other neurosteroids like allopregnanolone (B1667786) and isopregnanolone. chemicalbook.com Neurosteroids are steroids synthesized within the brain and nervous system that can rapidly alter neuronal excitability. plos.org Other related endogenous neurosteroids include epipregnanolone (B113913) (3β-hydroxy-5β-pregnan-20-one). wikipedia.org
Modulation of Neurotransmitter Receptors (e.g., GABAA Receptors) by Related Neurosteroids in HEK 293 cells
Neurosteroids are potent modulators of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. ucl.ac.uk Studies using human embryonic kidney (HEK) 293 cells transfected with different GABAA receptor subunits have provided detailed insights into these interactions.
The neurosteroid tetrahydrodeoxycorticosterone (B129496) (THDOC) has been shown to potentiate GABA-gated currents in HEK 293 cells expressing various combinations of α, β, and γ GABAA receptor subunits. nih.gov However, the presence of the δ subunit can inhibit this potentiation. nih.gov For instance, in cells with α6β3γ2 subunits, THDOC enhances GABA-activated currents, but this effect is diminished when the δ subunit is also present (α6β3δ). nih.gov This suggests that the subunit composition of GABAA receptors is a critical determinant of their sensitivity to neurosteroid modulation. nih.gov
Further research has demonstrated that neurosteroid potentiation of GABAA receptors can also be modulated by protein kinase activity. ucl.ac.uknih.gov For example, at α1β3γ2L receptors, the potentiation by THDOC is reduced by protein kinase C (PKC) inhibition and enhanced by PKC activation. ucl.ac.uk
Interactive Data Table: Neurosteroid Modulation of GABAA Receptors in HEK 293 Cells
The following table summarizes the modulatory effects of the neurosteroid THDOC on different GABAA receptor subunit combinations expressed in HEK 293 cells.
| GABAA Receptor Subunit Combination | Effect of THDOC on GABA-gated Currents | Modulating Factor | Citation |
| α6β3γ2 | Potentiation | - | nih.gov |
| α6β3δ | Inhibited Potentiation | Presence of δ subunit | nih.gov |
| α1β3γ2 | Potentiation | - | nih.gov |
| α1β3δ | Inhibited Potentiation | Presence of δ subunit | nih.gov |
| α1β3γ2L | Potentiation | Reduced by PKC inhibition, Enhanced by PKC activation | ucl.ac.uk |
Impact on Neuronal Morphology and Function in Cultured Hippocampal Neurons by Related Neurosteroids
Related neurosteroids also exert effects on the structure and function of neurons. In cultured hippocampal neurons from neonatal rats, the neurosteroid pregnenolone (B344588) sulfate (B86663) (PS) has been shown to have a presynaptic action on GABAergic inhibition. nih.gov Specifically, PS decreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without significantly altering their amplitude. nih.gov This effect suggests a novel mechanism by which neurosteroids can modulate inhibitory neurotransmission in the brain. nih.gov
Studies on hippocampal slices have also revealed that neurosteroids can influence synaptic plasticity. For example, the neurosteroid 3α-OH-5α-pregnan-20-one (3α,5α-THP) can alter the kinetics of GABA-gated currents in CA1 pyramidal cells. drexel.edu Furthermore, the local synthesis of neurosteroids like estradiol (B170435) in the hippocampus can rapidly modulate synaptic plasticity, including long-term depression and the density of dendritic spines. karger.com
Occurrence and Significance in Mammalian Brain Steroidomes
The mammalian brain synthesizes and metabolizes a diverse array of steroids, collectively known as neurosteroids, which modulate brain function. ubc.ca These compounds can be synthesized de novo in neural cells or derived from peripheral steroid hormones that cross the blood-brain barrier. nih.govmdpi.com The brain steroidome includes pregnane neurosteroids such as allopregnanolone and its precursor 5α-dihydroprogesterone (5α-DHP), which are metabolites of progesterone. nih.gov
Comprehensive analyses of the adult male rat brain have unequivocally identified a range of C21 steroids, including progesterone, pregnenolone, 3α,5α-tetrahydroprogesterone (allopregnanolone), and 5α-dihydroprogesterone. ucl.ac.ukucl.ac.uk Further studies have confirmed the presence of these steroids in various regions of the human female brain, with concentrations differing between brain regions and fluctuating with endocrine states, such as the menstrual cycle. nih.gov For instance, the highest levels of 5α-DHP and its metabolite allopregnanolone were found in the substantia nigra and basal hypothalamus. nih.gov
While the presence of precursors and structurally related metabolites is well-documented, the specific compound 5α-pregnane-3,6,20-trione is not prominently reported as a component of the mammalian brain steroidome in current literature. Research has identified similarly complex structures, such as 4-pregnen-3,6,20-trione and 5α-pregnane-3α,11β-diol-20-one, suggesting that intricate metabolic pathways for pregnanes exist within the brain. ucl.ac.ukucl.ac.uk However, the occurrence and potential significance of 5α-pregnane-3,6,20-trione itself remain to be characterized.
Interactions with Other Steroid Receptors (Excluding Human Clinical Data)
Beyond their well-known targets, progesterone and its metabolites can interact with other nuclear receptors, influencing a range of cellular processes.
Weak Agonist Activity of 5α-Pregnane-3,20-dione on the Pregnane X Receptor (PXR)
5α-Pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP), has been identified as a weak agonist of the pregnane X receptor (PXR). wikipedia.org PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous compounds. The agonist activity of 5α-pregnane-3,20-dione on PXR is notably low, with a half-maximal effective concentration (EC50) greater than 10,000 μM. wikipedia.org Its potency is approximately six times lower than that of its 5β-isomer, 5β-dihydroprogesterone. wikipedia.org
| Compound | Receptor | Activity | EC50 (μM) |
| 5α-Pregnane-3,20-dione | Pregnane X Receptor (PXR) | Weak Agonist | >10,000 wikipedia.org |
Regulation of Estrogen Receptor Levels by Progesterone Metabolites in vitro
Progesterone and its metabolites have been shown to modulate the activity and levels of estrogen receptors (ER) in vitro, suggesting a mechanism of cross-talk between these steroid signaling pathways.
In studies using uterine homogenates from ovariectomized rats, preincubation with progesterone led to a significant reduction in nuclear estrogen receptor activity. nih.gov This suppressive effect was specifically observed on the steroid-occupied subpopulation of nuclear receptors. nih.gov
Furthermore, research on human breast cancer cell lines (MCF-7) has demonstrated that progesterone metabolites can selectively regulate ER levels. ebi.ac.uk Specifically, the metabolite 5α-pregnane-3,20-dione (5αP), which has been shown to promote cell proliferation, also exerts a marked regulatory effect on ER concentration. ebi.ac.ukbioscientifica.com This contrasts with other progesterone metabolites like 3α-hydroxy-4-pregnen-20-one (3αHP), which tend to suppress cell proliferation. bioscientifica.comd-nb.info The relative balance of these metabolites in a tissue's microenvironment may therefore influence ER-dependent processes. d-nb.info
| Progesterone Metabolite | Cell Model | Observed Effect on Estrogen Receptor (ER) or Related Activity |
| Progesterone | Rat uterine homogenates | Reduces nuclear ER activity nih.gov |
| 5α-Pregnane-3,20-dione (5αP) | MCF-7 breast cancer cells | Exerts selective regulatory effects on ER levels ebi.ac.uk |
| 3α-Hydroxy-4-pregnen-20-one (3αHP) | Breast cancer cell lines | Opposes the pro-proliferative actions of 5αP bioscientifica.comd-nb.info |
Chemical Synthesis and Derivatization Approaches for 5α Pregnane 3,6,20 Trione Analogs
Chemoenzymatic Synthesis Methodologies Utilizing Microbial Strains
Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex steroidal compounds. brynmawr.edu This approach combines the versatility of traditional chemical synthesis with the high selectivity of biocatalytic reactions, often mediated by whole microbial cells or isolated enzymes. brynmawr.edu For the synthesis of 5α-pregnane-3,6,20-trione analogs, microbial strains capable of performing specific transformations on the steroid nucleus are of particular interest.
Microbial transformation can introduce functional groups at positions that are difficult to access through conventional chemical means. Fungi, in particular, have been widely used as in vitro models to predict drug metabolism and to perform highly specific structural modifications on steroidal molecules. The use of microbial systems allows for reactions to be carried out under mild conditions, reducing the need for protecting groups and minimizing the generation of hazardous waste.
A key application of microbial strains in the synthesis of pregnane (B1235032) analogs is hydroxylation. Various microorganisms can introduce hydroxyl groups at different positions on the steroid skeleton, which can then be further modified chemically. For example, microbial transformation of progesterone (B1679170) derivatives has been extensively studied, with different fungal species yielding a variety of hydroxylated products. These hydroxylated intermediates can then be subjected to further chemical reactions, such as oxidation of the introduced hydroxyl groups to ketones, to generate the desired trione (B1666649) analogs.
Strategies for Specific Functional Group Introduction
The introduction of specific functional groups onto the 5α-pregnane skeleton is crucial for modulating the biological activity of the resulting analogs. Hydroxylation and methylation are two common modifications that can significantly alter the properties of the parent steroid.
Microbial hydroxylation is a well-established method for the regio- and stereoselective introduction of hydroxyl groups into the steroid nucleus. Several fungal species are known to hydroxylate pregnane-based steroids at various positions, including C-11 and C-14.
For instance, the fungus Rhizopus nigricans is known to predominantly catalyze the 11α-hydroxylation of 5α-pregnane-3,20-dione. rsc.org However, the hydroxylation of 3β-hydroxy-5α-pregnan-20-one by the same organism occurs mainly at the 7β-position. rsc.org Calonectria decora has been shown to hydroxylate 5α-pregnane-7,20-dione to produce 1α,12β-dihydroxy-7,20-dione and 12β-hydroxy-1,7,20-trione. rsc.org
The biotransformation of 11α-hydroxyprogesterone with Cunninghamella elegans has been reported to yield 11α-hydroxy-5α-pregnane-3,20-dione, among other products. znaturforsch.comresearchgate.net This demonstrates the utility of microbial systems in modifying already functionalized pregnane skeletons. The table below summarizes some examples of microbial hydroxylation of pregnane derivatives.
| Substrate | Microbial Strain | Product(s) | Reference |
| 5α-Pregnane-3,20-dione | Rhizopus nigricans | 11α-Hydroxy-5α-pregnane-3,20-dione | rsc.org |
| 3β-Hydroxy-5α-pregnan-20-one | Rhizopus nigricans | 7β-Hydroxy-3β-hydroxy-5α-pregnan-20-one | rsc.org |
| 5α-Pregnane-7,20-dione | Calonectria decora | 1α,12β-Dihydroxy-5α-pregnane-7,20-dione, 12β-Hydroxy-5α-pregnane-1,7,20-trione | rsc.org |
| 11α-Hydroxyprogesterone | Cunninghamella elegans | 11α-Hydroxy-5α-pregnane-3,20-dione | znaturforsch.comresearchgate.net |
| 17α-Hydroxyprogesterone | Cunninghamella elegans | 11α,17α-Dihydroxypregn-4-ene-3,20-dione | znaturforsch.comresearchgate.net |
The introduction of methyl groups into the steroid nucleus can also have a profound impact on biological activity. The synthesis of 6-methylated steroids has been an area of interest, with various chemical methods developed for this purpose.
For example, the synthesis of [6-methyl-14-C]megestrol acetate (B1210297) (17α-acetoxy-6-[14C]-methylpregna-4,6-diene-3,20-dione) has been reported, demonstrating a method for introducing a labeled methyl group at the C-6 position. nih.gov Similarly, the synthesis of [1,2-3H2]medroxyprogesterone acetate (17α-acetoxy-6α-methyl[1,2-3H2]pregn-4-ene-3,20-dione) provides a route to a 6α-methylated pregnane derivative. nih.gov While these examples are not specific to 6β-Methyl-5α-pregnane-3,11,20-trione, the general strategies for introducing a methyl group at the C-6 position can be adapted for the synthesis of this and other 6-methylated 5α-pregnane analogs.
Synthetic Routes to Steroidal Enzyme Inhibitors (e.g., 5α-Reductase Inhibitors from Pregnenolone (B344588) Derivatives)
Pregnenolone and its derivatives have been investigated as precursors for the synthesis of potent enzyme inhibitors, particularly for 5α-reductase, an enzyme implicated in various androgen-dependent conditions. The general synthetic approach involves the modification of the pregnenolone skeleton to enhance its inhibitory activity.
One study reported the synthesis of five different 21-esters of pregnenolone derivatives as inhibitors of 5α-reductase types 1 and 2. nih.gov Among these, the 21(p-fluoro)benzoyloxypregna-4,16-diene-3,6,20-trione derivative was found to be a potent inhibitor of both isozymes. nih.gov The presence of a keto group at C-6 was suggested to increase the pharmacological effect by reducing the likelihood of metabolic degradation by hepatic enzymes. nih.gov
Another study focused on the synthesis of steroidal pyrazolines and pyrazoles from pregnenolone as 5α-reductase inhibitors. nih.gov The key synthetic steps involved the heterocyclization of benzylidine derivatives to form pyrazolinyl pregnenolones and the condensation of 3β-hydroxy-21-hydroxymethylidenepregn-5-en-3β-ol-20-one with phenylhydrazine (B124118) to yield pyrazolyl derivatives. nih.gov Several of these compounds exhibited significant 5α-reductase inhibitory activity. nih.gov
The following table presents some pregnenolone derivatives that have been synthesized and evaluated as 5α-reductase inhibitors, along with their reported IC50 values.
| Compound | 5α-Reductase Isozyme | IC50 (nM) | Reference |
| 21(p-fluoro)benzoyloxypregna-4,16-diene-3,6,20-trione | Type 1 & 2 | Not specified, but identified as most potent | nih.gov |
| 21(p-fluoro)benzoyloxy-5α,6α-epoxy-3β-hydroxypregna-16en-20-one | Type 2 | 179 | researchgate.net |
| Pyrazolinyl pregnenolone derivative 4b | Not specified | Among the most active | nih.gov |
| Pyrazolinyl pregnenolone derivative 4c | Not specified | Among the most active | nih.gov |
| Pyrazolyl pregnenolone derivative 6b | Not specified | Among the most active | nih.gov |
| Pregnenolone derivative 1f | Type 2 | 21.8 | researchgate.net |
| Pregnenolone derivative 2b | Type 2 | 20 | researchgate.net |
| Pregnenolone derivative 3d | Type 2 | 15 | researchgate.net |
| Progesterone | Not specified | 6.5 | mdpi.com |
| 4-Azasteroid-20-oxime 4 | Not specified | 26 | mdpi.com |
| 4-Azasteroid-20-oxime 6 | Not specified | 10 | mdpi.com |
| 4-Azasteroid-20-oxime 8 | Not specified | 11 | mdpi.com |
Advanced Analytical and Characterization Methodologies for Pregnane Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of steroids, enabling the separation of complex mixtures into individual components. For 5alpha-Pregnane-3,6,20-trione and related metabolites, both gas and liquid chromatography techniques are indispensable.
Gas Capillary Chromatography-Electron Impact Mass Spectrometry (GC-EIMS) for Steroid Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for steroid profiling. oup.com The use of capillary columns in GC provides high-resolution separations, which is essential for distinguishing between structurally similar steroid isomers. oup.com For GC-MS analysis, steroids like this compound, which have low volatility, require a chemical modification step known as derivatization to increase their volatility and thermal stability. oup.comresearchgate.net
Electron impact (EI) is a common ionization technique used in GC-MS. While EI can cause extensive fragmentation of steroid acetates, which may result in a negligible molecular ion peak, the resulting fragmentation pattern is often highly specific and can be used as a fingerprint for identification when compared to a spectral library or an authentic standard. oup.comnih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a quadrupole mass spectrometer (qMS) offers even greater separation power for complex biological samples. nih.gov
Table 1: Illustrative GC-MS Parameters for Steroid Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | High-resolution separation of steroid isomers. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Splitless or on-column | Maximizes the transfer of analytes to the column for trace analysis. |
| Derivatization Agent | MSTFA/NH4I/ethanethiol | Increases volatility and thermal stability of the steroid. sci-hub.se |
| Ionization Mode | Electron Impact (EI) at 70 eV | Generates a reproducible fragmentation pattern for structural identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Metabolite Purification and Analysis
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of steroids from various matrices. asean.orgbioline.org.br Reversed-phase HPLC, often using C18 columns, is commonly employed for the separation of non-conjugated steroids due to their lipophilic nature. researchgate.net The choice of mobile phase, typically a mixture of water and organic solvents like methanol (B129727) or acetonitrile, is optimized to achieve the desired separation. asean.orgresearchgate.net HPLC can be coupled with mass spectrometry (LC-MS) for highly sensitive and specific detection. tandfonline.com
Thin-layer chromatography (TLC) is a simple, cost-effective, and high-throughput method for the qualitative analysis and separation of steroids. taylorfrancis.combioline.org.br It is particularly useful for monitoring reaction progress or for preliminary screening of samples. taylorfrancis.com Different stationary phases, such as silica (B1680970) gel or chemically modified silica, can be used in combination with various solvent systems to separate steroids based on their polarity. researchgate.netbioline.org.br While HPLC has largely supplanted TLC for quantitative analysis due to its higher resolution and recovery, TLC remains a valuable tool in steroid analysis. taylorfrancis.com
Spectroscopic and Spectrometric Characterization for Structure Elucidation
Once a compound of interest like this compound is isolated, spectroscopic and spectrometric techniques are employed to determine its precise chemical structure.
Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework of the steroid. In a study on the microbial transformation of progesterone (B1679170), ¹H and ¹³C NMR were instrumental in characterizing the structures of various pregnane (B1235032) metabolites, including those with a trione (B1666649) skeleton. nih.gov The chemical shifts and coupling constants in the NMR spectra allow for the assignment of specific protons and carbons within the molecule, revealing key stereochemical details. researchgate.net
Mass Spectrometry (MS) and Circular Dichroism (CD) Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. wikipedia.orgkhanacademy.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the identification of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragments, which provides valuable structural information. tandfonline.comnih.gov For this compound, predicted collision cross-section (CCS) values for different adducts can be calculated to aid in its identification. uni.lu
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry of chiral molecules, particularly those containing chromophores like the ketone groups in this compound. nih.govresearchgate.net The interaction of the carbonyl groups with plane-polarized light results in a characteristic CD spectrum, which can provide information about the conformation of the steroid rings. bgu.ac.il Changes in the CD spectrum upon chemical modification, such as the formation of oxime derivatives from ketosteroids, can be used for quantitative analysis. nih.govresearchgate.net
Table 2: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 331.22676 | 180.7 |
| [M+Na]+ | 353.20870 | 185.7 |
| [M-H]- | 329.21220 | 184.7 |
| [M+NH4]+ | 348.25330 | 203.1 |
| [M+K]+ | 369.18264 | 180.4 |
| [M+H-H2O]+ | 313.21674 | 174.9 |
| [M+HCOO]- | 375.21768 | 189.1 |
| [M+CH3COO]- | 389.23333 | 213.1 |
Data sourced from PubChemLite for this compound. uni.lu
Sample Preparation and Derivatization Strategies for Biological Matrices
The analysis of steroids in biological matrices such as serum, urine, or tissue presents significant challenges due to the low concentrations of the analytes and the presence of interfering substances. researchgate.nettandfonline.com Therefore, robust sample preparation is a critical step to extract and concentrate the steroids of interest before instrumental analysis. nih.gov
Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov For steroids present as conjugates (glucuronides and sulfates), an enzymatic hydrolysis step is often required to release the free steroid. researchgate.net
Derivatization is a crucial step, particularly for GC-MS analysis, to make the steroids more volatile and thermally stable. oup.comresearchgate.net Silylation, which involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization method. nih.gov For LC-MS, derivatization can be used to enhance ionization efficiency and, consequently, the sensitivity of the analysis. nih.govresearchgate.net For example, reagents that introduce a permanently charged group or a group with high proton affinity can significantly improve the signal in electrospray ionization (ESI) mass spectrometry. researchgate.net
Computational and Theoretical Studies on 5α Pregnane 3,6,20 Trione and Its Interacting Systems
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 5α-Pregnane-3,6,20-trione and related steroidal compounds, QSAR studies are instrumental in understanding the structural features that govern their interaction with biological targets, such as enzymes.
Ligand-Based 3D-QSAR Studies for Enzyme Inhibition (e.g., Human 5α-Reductase)
Due to the absence of a crystal structure for human 5α-reductase, ligand-based 3D-QSAR studies have been employed to understand the inhibitory activity of pregnane (B1235032) derivatives. nih.gov These studies are crucial for rationalizing the molecular properties that contribute to the inhibition of this enzyme, which is a key player in androgen metabolism. nih.gov
One such study focused on a series of pregnane derivatives and their inhibitory effects on human 5α-reductase. nih.gov The analysis yielded a statistically significant model with a good cross-validated correlation coefficient (r²cv) of 0.881 and a non-cross-validated correlation coefficient (r²) of 0.893. nih.gov The predictive ability of the model was also found to be satisfactory, with a predictive r² (r²pred) of 0.777. nih.gov These statistical values indicate a robust and predictive QSAR model that can be reliably used for designing new, more potent inhibitors.
Application of Self-Organizing Molecular Field Analysis (SOMFA) in Steroidal Design
Self-Organizing Molecular Field Analysis (SOMFA) is a 3D-QSAR technique that provides insights into the steric and electrostatic requirements for a molecule to exhibit a specific biological activity. acs.orgacs.orgbirmingham.ac.uk This method is particularly useful in the design of novel steroidal compounds by creating visual maps that highlight regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity. acs.orgnih.gov
In the study of pregnane derivatives as human 5α-reductase inhibitors, SOMFA was utilized to develop a 3D-QSAR model. nih.gov The analysis of the SOMFA models through electrostatic and shape grids provides valuable information for the design and optimization of steroidal structures as novel human 5α-reductase inhibitors. nih.gov The simplicity and intuitive nature of SOMFA, which avoids complex statistical procedures, make it a valuable tool in medicinal chemistry for predicting the biological activity of steroids and other compounds. acs.orgacs.orgbirmingham.ac.uk
| QSAR Statistical Parameters for Pregnane Derivatives as 5α-Reductase Inhibitors | |
| Parameter | Value |
| Cross-validated r² (r²cv) | 0.881 |
| Non-cross-validated r² (r²) | 0.893 |
| F-test value | 175.527 |
| Predictive r² (r²pred) | 0.777 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools that provide a detailed understanding of the three-dimensional structure and dynamic behavior of molecules and their interactions with biological systems at an atomic level.
Theoretical Approaches to Predict Enzyme-Substrate Binding Affinity
Theoretical approaches are employed to predict the binding affinity between an enzyme and its substrate or inhibitor. These methods are particularly valuable when experimental data is scarce. For instance, understanding the interaction between 5α-Pregnane-3,6,20-trione and enzymes like 5α-reductase can be elucidated through these computational techniques.
The inhibition of 5α-reductase by various pregnane derivatives has been a subject of interest. nih.gov It has been noted that progesterone (B1679170) and deoxycortisone (B10773272) can inhibit the synthesis of dihydrotestosterone (B1667394) (DHT) by competing with testosterone (B1683101) for the 5α-reductase enzyme. nih.gov This competitive inhibition suggests that the binding affinity of these pregnane derivatives to the enzyme's active site is a critical determinant of their inhibitory potential. Molecular modeling can be used to calculate the binding energies and explore the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex.
Conformational Analysis of 5α-Pregnane-3,6,20-trione and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a steroid like 5α-Pregnane-3,6,20-trione is crucial for its biological activity as it dictates how the molecule fits into the binding site of a receptor or enzyme.
Future Research Directions and Unexplored Avenues for 5α Pregnane 3,6,20 Trione
Elucidation of Novel Biosynthetic Enzymes and Specific Pathways in Diverse Organisms
A fundamental gap in our understanding of 5α-Pregnane-3,6,20-trione is the complete lack of knowledge regarding its formation in any organism. The biosynthetic pathways for many steroid hormones, such as cortisol, testosterone (B1683101), and progesterone (B1679170), are well-established, beginning with cholesterol and proceeding through a series of enzymatic modifications to produce pregnenolone (B344588), the common precursor for most steroid hormones. vanderbilt.edubritannica.com Key enzyme families, including cytochrome P450s and hydroxysteroid dehydrogenases (HSDs), are responsible for these transformations. oup.com
For instance, the conversion of progesterone to its 5α-reduced metabolite, 5α-pregnane-3,20-dione (also known as allopregnanedione), is catalyzed by 5α-reductase (SRD5A) enzymes. wikipedia.orgsigmaaldrich.com Further metabolism of this compound by 3α-HSDs can produce the neuroactive steroid allopregnanolone (B1667786). wikipedia.org The introduction of an oxygen function at the C-6 position, as seen in 5α-Pregnane-3,6,20-trione, would likely require a specific hydroxylase or oxygenase.
Future research must focus on identifying the specific enzymes and pathways responsible for the synthesis of 5α-Pregnane-3,6,20-trione. This could involve:
Screening tissue homogenates from various organisms (e.g., adrenal glands, gonads, brain, liver) and different species with precursor pregnanes (like progesterone or 5α-pregnane-3,20-dione) to detect the formation of 5α-Pregnane-3,6,20-trione. hormonebalance.org
Gene expression studies in tissues that show potential biosynthetic activity to identify candidate enzymes, particularly from the cytochrome P450 superfamily, which are known to catalyze such hydroxylation reactions.
Recombinant enzyme assays using purified candidate enzymes to confirm their ability to catalyze the specific reaction leading to the formation of the trione (B1666649).
A comparative analysis of potential biosynthetic enzymes across different species could reveal evolutionary conservation and tissue-specific regulation, offering clues to the compound's primary site of action and physiological relevance.
Table 1: Key Enzyme Classes in Steroid Biosynthesis and Potential Relevance for 5α-Pregnane-3,6,20-trione
| Enzyme Class | Known Function in Steroidogenesis | Potential Role in 5α-Pregnane-3,6,20-trione Biosynthesis |
| Cytochrome P450 (CYP) | Catalyze a wide range of oxidative reactions, including hydroxylations at various positions on the steroid nucleus. vanderbilt.edu | A yet-unidentified CYP enzyme is the most likely candidate for introducing the oxo-group at the C-6 position. |
| 5α-Reductases (SRD5A) | Catalyze the reduction of the double bond at C4-C5 of precursor steroids, a key step in forming 5α-reduced steroids. wikipedia.org | Essential for producing the 5α-pregnane backbone from a Δ4-precursor like progesterone. |
| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze the interconversion of hydroxyl and keto groups at various positions (e.g., 3, 17, 20). oup.comwikipedia.org | A specific 6-hydroxysteroid dehydrogenase could be involved, followed by oxidation to the ketone. |
Deeper Mechanistic Understanding of Underexplored Biological Roles
The biological function of 5α-Pregnane-3,6,20-trione is entirely unknown. However, the activities of structurally related pregnane (B1235032) steroids offer a starting point for investigation. Many pregnane derivatives act as hormones by binding to specific nuclear receptors, while others, known as neurosteroids, modulate the activity of neurotransmitter receptors in the brain. ontosight.ainih.gov
For example, progesterone is a crucial hormone in the reproductive system, and its metabolites, such as allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor, exerting anxiolytic and sedative effects. nih.gov Other pregnanes interact with the pregnane X receptor (PXR), a nuclear receptor that regulates the metabolism of foreign substances (xenobiotics) and endogenous compounds. nih.govwikipedia.orgnih.gov
Future research should aim to:
Investigate binding affinity of 5α-Pregnane-3,6,20-trione to a panel of steroid receptors, including progesterone, androgen, estrogen, and glucocorticoid receptors, as well as the PXR. nih.gov
Examine its effects on neuronal excitability , specifically its potential to modulate major neurotransmitter receptors like the GABA-A and NMDA receptors, which are known targets for other pregnane-based neurosteroids. nih.gov
Perform cell-based assays to explore its impact on processes such as cell proliferation, inflammation, and apoptosis, given that some pregnane derivatives have shown anti-inflammatory and anti-cancer properties. researchgate.net
Discovering the molecular targets of 5α-Pregnane-3,6,20-trione will be the first step in unraveling its physiological and potential pathophysiological roles.
Development of Highly Sensitive and Specific Analytical Techniques for In Situ Quantification
To study the biosynthesis and biological roles of 5α-Pregnane-3,6,20-trione, it is imperative to be able to detect and quantify it in complex biological matrices like plasma, urine, and tissue. frontiersin.org The analysis of steroids is challenging due to their structural similarity and often low concentrations. nih.gov
Currently, the gold standard for steroid quantification is mass spectrometry (MS) coupled with a chromatographic separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govsciex.comnih.gov These methods offer high sensitivity and specificity. Immunoassays are also used but can suffer from cross-reactivity with other similar steroids. nih.gov For GC-MS analysis, derivatization is often required to make the steroids volatile and thermally stable. nih.govmdpi.com LC-MS/MS methods have become increasingly popular as they often require simpler sample preparation. sciex.comacs.org
A critical avenue for future research is the development of a robust analytical method for 5α-Pregnane-3,6,20-trione. This would involve:
Chemical synthesis of a pure analytical standard of 5α-Pregnane-3,6,20-trione and a stable isotope-labeled internal standard for accurate quantification.
Optimization of extraction techniques , such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to efficiently isolate the compound from biological samples. nih.govmdpi.com
Development of a sensitive LC-MS/MS or GC-MS/MS method that can distinguish 5α-Pregnane-3,6,20-trione from other isomeric and isobaric steroids. nih.govnih.gov
Exploration of advanced derivatization strategies to enhance ionization efficiency and detection sensitivity, particularly for LC-MS analysis. nih.govnih.gov
Once a reliable method is established, it can be applied to measure the compound's levels in various physiological and pathological states, providing crucial insights into its regulation and function.
Table 2: Comparison of Analytical Techniques for Steroid Quantification
| Technique | Advantages | Disadvantages | Applicability for 5α-Pregnane-3,6,20-trione |
| Immunoassay (e.g., RIA, ELISA) | High throughput, relatively inexpensive. | Potential for cross-reactivity, limited dynamic range. acs.org | Could be developed for initial screening, but would require a highly specific antibody not yet available. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High specificity and sensitivity, extensive spectral libraries. nih.gov | Requires derivatization, extensive sample preparation. sciex.com | A viable and powerful option once an analytical standard is available and a derivatization protocol is optimized. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity, simpler sample preparation than GC-MS, suitable for polar compounds. sciex.comnih.gov | Matrix effects can suppress ionization. | The preferred method for future development due to its versatility and high performance in steroid analysis. frontiersin.org |
Advanced Computational Modeling for Precise Structure-Function Relationships and Target Prediction
In the absence of experimental data, computational modeling provides a powerful tool to predict the potential biological targets and structure-function relationships of 5α-Pregnane-3,6,20-trione. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis are widely used to study the interactions between steroids and their receptors. nih.govnih.govmdpi.com
Molecular docking can simulate the binding of 5α-Pregnane-3,6,20-trione to the three-dimensional structures of known steroid receptors, predicting its binding affinity and orientation within the binding pocket. nih.gov This can help prioritize which receptors to investigate experimentally. QSAR models, on the other hand, use the structural information of a series of compounds to predict their biological activity, which could be useful once a series of derivatives of 5α-Pregnane-3,6,20-trione are synthesized and tested. nih.gov
Future computational studies should focus on:
Building a 3D model of 5α-Pregnane-3,6,20-trione and performing docking studies against a library of nuclear and membrane steroid receptors. oup.com
Comparing the predicted binding mode of 5α-Pregnane-3,6,20-trione with that of known ligands for these receptors to understand how the 6-oxo group might influence binding specificity and activity.
Using molecular dynamics simulations to study the conformational changes induced in potential target receptors upon binding of the compound, which can provide insights into whether it would act as an agonist or antagonist.
Developing QSAR models once experimental data on a series of related compounds becomes available to guide the design of more potent or selective derivatives. researchgate.net
These in silico approaches can significantly accelerate the discovery process by generating testable hypotheses and guiding experimental design. dntb.gov.ua
Exploration of New and Efficient Chemical Syntheses and Derivatization Strategies
The availability of 5α-Pregnane-3,6,20-trione in sufficient quantities is a prerequisite for all biological and analytical studies. Since it is not commercially available, its total chemical synthesis is a critical and immediate research goal. The synthesis of complex steroids is a well-established field, but each new target presents unique challenges. rsc.orgnih.gov
The synthesis would likely start from a more readily available steroid precursor and involve the introduction of the ketone group at the C-6 position, which is a key structural feature. Furthermore, the development of derivatization strategies is crucial not only for analytical purposes but also for creating new molecules with potentially enhanced or novel biological activities. nih.govacs.org For example, derivatizing ketone groups can improve the sensitivity of detection in mass spectrometry. researchgate.net
Key future research directions in this area include:
Designing and executing a multi-step total synthesis of 5α-Pregnane-3,6,20-trione from a commercially available steroid starting material.
Developing a scalable and efficient synthetic route to enable the production of gram-scale quantities for extensive biological testing.
Synthesizing a series of derivatives , particularly by modifying the ketone groups at positions 3, 6, and 20, to explore structure-activity relationships.
Creating derivatized versions of the molecule that are suitable for use as tracers in immunoassays or as affinity probes to isolate its binding partners.
Success in this area will provide the essential chemical tools needed to unlock the biological secrets of 5α-Pregnane-3,6,20-trione.
Q & A
Q. What are the established synthetic routes for 5alpha-Pregnane-3,6,20-trione, and how do their yields and purity profiles compare?
Methodological Answer: Synthetic routes typically involve oxidation of progesterone derivatives or microbial biotransformation. For example, Fusarium lini efficiently introduces hydroxyl groups at specific positions via fermentation . Post-synthesis, purification employs silica gel column chromatography (70–230 mesh) and TLC (Merck PF254 plates). Purity is validated via HPLC (≥98%) and structural confirmation via NMR (¹H, ¹³C, DEPT, COSY) and HRMS . Table: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Catalysts/Reagents |
|---|---|---|---|
| Chemical Oxidation | 65–75 | 95–98 | Pyridinium chlorochromate |
| Microbial Biotransformation | 40–50 | 90–95 | Fusarium lini NRRL 2204 |
Q. How can researchers differentiate this compound from its stereoisomers using spectroscopic techniques?
Methodological Answer: Key distinctions lie in stereospecific NMR shifts and IR carbonyl stretching frequencies. For instance, the 5α-H configuration shows distinct ¹H-NMR signals (δ 0.6–1.2 ppm for methyl groups) compared to 5β isomers. HMBC correlations between C3/C6 ketones and adjacent protons further resolve stereochemistry . IR spectra exhibit ketone stretches at 1700–1750 cm⁻¹, with variations due to hydrogen bonding in crystalline forms . Table: Key Spectroscopic Markers
| Technique | This compound | 5beta Isomer |
|---|---|---|
| ¹H-NMR (C18-H) | δ 1.32 (t, J=6.5 Hz) | δ 1.45 (m) |
| ¹³C-NMR (C3) | δ 209.5 ppm | δ 211.2 ppm |
| IR (C=O) | 1720 cm⁻¹ | 1735 cm⁻¹ |
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across in vitro models?
Methodological Answer: Contradictions often arise from variability in cell lines, assay conditions, or metabolite interference. To address this:
- Standardize cell models (e.g., primary neurons vs. immortalized lines) and control for endogenous steroid levels .
- Use isotopically labeled analogs (e.g., ³H or ¹⁴C) to track metabolic stability .
- Apply meta-analysis frameworks like PICOT to define Population (cell type), Intervention (dose range), Comparison (vehicle controls), Outcome (IC50), and Time (exposure duration) .
Q. How can the FINER criteria structure a study on the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- Feasible : Use LC-MS/MS to detect phase I/II metabolites in hepatic microsomes .
- Interesting : Explore interspecies differences (human vs. rodent CYP450 isoforms).
- Novel : Identify undocumented conjugates (e.g., sulfation at C3).
- Ethical : Adhere to institutional guidelines for animal/human tissue use .
- Relevant : Link findings to neurosteroid-mediated GABA-A receptor modulation .
Q. What are best practices for ensuring reproducibility in enzymatic inhibition assays involving this compound?
Methodological Answer:
Q. How should experimental parameters be adjusted in comparative studies of this compound and analogous neurosteroids?
Methodological Answer:
- Account for lipophilicity via logP calculations (e.g., CLogP=2.8 for this compound) to optimize solvent systems (methanol:PBS ratios) .
- Use isothermal titration calorimetry (ITC) to compare binding affinities for targets like GABA-A receptors .
- Apply the PEO framework: Population (receptor subtype), Exposure (steroid concentration), Outcome (current inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
